molecular formula C16H15NO3 B2577743 N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide CAS No. 333353-51-8

N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide

Cat. No. B2577743
CAS RN: 333353-51-8
M. Wt: 269.3
InChI Key: KHUMSUXHXOPPMG-UHFFFAOYSA-N
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Description

“N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide” is a compound that can be used for pharmaceutical testing . The compound contains a dibenzofuran group, which is an aromatic compound that has two benzene rings fused to a central furan ring .


Chemical Reactions Analysis

Dibenzofuran, a component of “this compound”, undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .


Physical And Chemical Properties Analysis

Dibenzofuran, a component of “this compound”, is a volatile white solid that is soluble in nonpolar organic solvents . It has a molar mass of 168.19 g/mol, a melting point of 81 to 85 °C, and a boiling point of 285 °C .

Scientific Research Applications

Environmental Presence and Fate

  • Parabens in Aquatic Environments : A study reviewing the occurrence, fate, and behavior of parabens, which share some functional similarities with the queried compound, highlights their widespread presence in water bodies due to consumer product usage. These compounds are noted for their biodegradability but remain detectable in aquatic environments, raising concerns about their environmental impact and necessitating further research into their behavior and effects in water (Haman, Dauchy, Rosin, & Munoz, 2015) sourcesource.

Health and Environmental Hazards

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) : Research into PBDD/Fs, compounds with a structural resemblance to the queried chemical, underscores their persistence and toxicity, comparable to or exceeding that of dioxins. Studies emphasize the need for further investigation into their formation, environmental fate, and potential health impacts, underscoring a broader concern about halogenated organic compounds in the environment (Yang et al., 2021) sourcesource.

Pharmacological Potential

  • Central Nervous System Acting Drugs : Research on modifying benzimidazoles, imidazothiazoles, and imidazoles indicates potential pathways to enhance the pharmacological properties of these compounds for treating central nervous system (CNS) diseases. This suggests avenues for the development of new drugs using similar chemical scaffolds, pointing to the pharmacological research applications of compounds like "N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide" (Saganuwan, 2020) sourcesource.

Environmental Pollution and Health Risks

  • Health Effects of PBDDs and PBDFs : A review focusing on the health impacts of PBDDs and PBDFs, which share structural elements with the queried compound, provides insight into the toxicological profiles of brominated compounds. The study highlights the similarity in toxic effects between brominated and chlorinated dioxins and furans, pointing to significant environmental and health concerns associated with these compounds (Birnbaum, Staskal, & Diliberto, 2003) sourcesource.

properties

IUPAC Name

N-(2-dibenzofuran-2-yloxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)17-8-9-19-12-6-7-16-14(10-12)13-4-2-3-5-15(13)20-16/h2-7,10H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUMSUXHXOPPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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